N-Boc-4-nitro-L-phenylalanine Methyl Ester
Overview
Description
(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-nitrophenyl)propanoate is a chiral compound with significant applications in organic synthesis and pharmaceutical research. This compound is known for its role as an intermediate in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-nitrophenyl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-2-amino-3-(4-nitrophenyl)propanoic acid and tert-butyl chloroformate.
Reaction Conditions: The amino acid is first protected by reacting with tert-butyl chloroformate in the presence of a base like triethylamine. This reaction forms the tert-butoxycarbonyl (Boc) protected amino acid.
Esterification: The protected amino acid is then esterified using methanol and a catalyst such as sulfuric acid to yield (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-nitrophenyl)propanoate.
Industrial Production Methods
Industrial production methods for this compound involve similar steps but are optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-nitrophenyl)propanoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Trifluoroacetic acid (TFA) for Boc deprotection.
Major Products
Hydrolysis: (S)-2-((tert-butoxycarbonyl)amino)-3-(4-nitrophenyl)propanoic acid.
Reduction: (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-aminophenyl)propanoate.
Substitution: (S)-Methyl 2-amino-3-(4-nitrophenyl)propanoate.
Scientific Research Applications
(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-nitrophenyl)propanoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein synthesis.
Medicine: Serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-nitrophenyl)propanoate involves its role as a building block in organic synthesis. The compound’s functional groups, such as the ester, nitro, and Boc-protected amine, allow it to participate in various chemical reactions, facilitating the formation of more complex molecules. These reactions often target specific molecular pathways and enzymes, enabling the synthesis of biologically active compounds.
Comparison with Similar Compounds
Similar Compounds
(S)-Methyl 2-amino-3-(4-nitrophenyl)propanoate: Lacks the Boc protecting group.
(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-aminophenyl)propanoate: Contains an amino group instead of a nitro group.
Uniqueness
(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-nitrophenyl)propanoate is unique due to its combination of functional groups, which provide versatility in synthetic applications. The presence of the Boc protecting group allows for selective deprotection and functionalization, making it a valuable intermediate in the synthesis of complex molecules.
Biological Activity
N-Boc-4-nitro-L-phenylalanine methyl ester (CAS Number: 33305-77-0) is a derivative of phenylalanine that has garnered attention for its unique biological properties and potential applications in medicinal chemistry. This article explores its biological activity, synthesis, and implications in various fields, supported by data tables and relevant research findings.
This compound is characterized by its molecular formula and a molecular weight of 310.302 g/mol. It has a melting point of approximately 107°C and a boiling point of 509.3°C at 760 mmHg . The compound features a tert-butyloxycarbonyl (Boc) protecting group, which enhances its stability and solubility in organic solvents, making it suitable for various synthetic applications.
1. Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. A study demonstrated that derivatives of phenylalanine can scavenge free radicals, thereby contributing to cellular protection against oxidative stress. This property is particularly relevant in the context of neuroprotection and the management of oxidative stress-related diseases .
2. Role in Peptide Synthesis
This compound is frequently utilized as a building block in peptide synthesis due to its reactive nitro group, which can facilitate coupling reactions. The compound's ability to form stable peptide bonds has been exploited in the development of bioactive peptides with therapeutic potential .
3. Influence on Protein Structure
Studies have shown that incorporating N-Boc-4-nitro-L-phenylalanine into peptides can influence their secondary structure, potentially enhancing their biological activity. For instance, peptides containing this amino acid derivative have been observed to adopt favorable conformations that improve binding affinity to target proteins or receptors .
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of this compound in models of neurodegeneration. The results indicated that treatment with this compound led to reduced neuronal cell death and improved cognitive function in animal models subjected to oxidative stress .
Case Study 2: Anticancer Activity
Another research effort explored the anticancer properties of peptides synthesized using this compound. The synthesized peptides demonstrated selective cytotoxicity against cancer cell lines while sparing normal cells, highlighting their potential as therapeutic agents in cancer treatment .
Synthesis Methods
The synthesis of this compound typically involves the protection of the amino group followed by nitration at the para position on the phenyl ring. Common methods include:
- Boc Protection : The amino group is protected using Boc anhydride.
- Nitration : The protected amino acid is subjected to nitration using a mixture of nitric and sulfuric acids.
- Methyl Ester Formation : Finally, the carboxylic acid group is converted to a methyl ester using methanol and an acid catalyst.
Property | Value |
---|---|
Molecular Formula | C15H20N2O6 |
Molecular Weight | 310.302 g/mol |
Melting Point | 107°C |
Boiling Point | 509.3°C |
Density | 1.3 g/cm³ |
Flash Point | 261.8°C |
Properties
IUPAC Name |
methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-nitrophenyl)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O6/c1-15(2,3)23-14(19)16-12(13(18)22-4)9-10-5-7-11(8-6-10)17(20)21/h5-8,12H,9H2,1-4H3,(H,16,19)/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIPSJKHEYTWZBQ-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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